N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
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Description
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3O4S and its molecular weight is 377.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to pyraclostrobin , a fungicide that targets the mitochondrial respiration of fungi
Mode of Action
Pyraclostrobin, a structurally similar compound, inhibits the mitochondrial respiration of fungi . This suggests that our compound might have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
Given its structural similarity to pyraclostrobin , it might affect similar pathways. Pyraclostrobin inhibits cellular respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1, both of which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi .
Result of Action
Based on its structural similarity to pyraclostrobin , it might have similar effects, such as inhibiting the growth of fungi by disrupting their mitochondrial respiration .
Action Environment
It’s worth noting that similar compounds like pyraclostrobin are used in various environmental conditions in agriculture , suggesting that this compound might also be stable under a range of conditions
The information provided here is based on its structural similarity to Pyraclostrobin
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c17-10-3-1-4-11(7-10)20-15(18-16(21)14-5-2-6-24-14)12-8-25(22,23)9-13(12)19-20/h1-7H,8-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNCMUQLOMATOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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